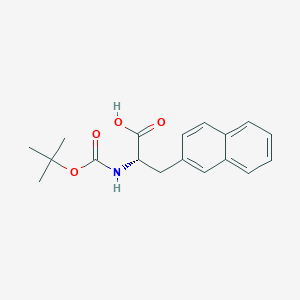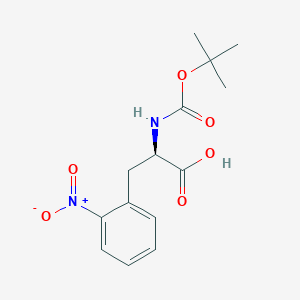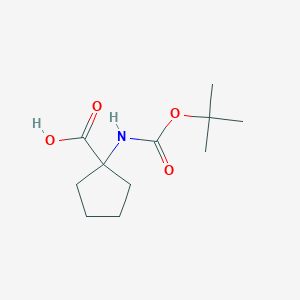
Boc-cycloleucine
Vue d'ensemble
Description
Boc-cycloleucine, also known as N-Boc-cycloleucine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Boc-1-aminocyclopentane-1-carboxylic acid .
Synthesis Analysis
The synthesis of Boc-cycloleucine involves the use of Boc anhydride (Boc2O) in the presence of a base . This process can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using Boc2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular formula of Boc-cycloleucine is C11H19NO4 . It has a molecular weight of 229.28 .Chemical Reactions Analysis
The Boc group in Boc-cycloleucine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The Boc protection of amines is chemoselective and can be achieved in catalyst and solvent-free media under mild reaction conditions .Physical And Chemical Properties Analysis
Boc-cycloleucine appears as a white to off-white crystalline powder . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Inhibitor of Nucleic Acid Methylation
Boc-cycloleucine is known to be a specific and reversible inhibitor of nucleic acid methylation. This property makes it valuable in biochemical experiments to study gene expression and the role of methylation in various biological processes .
Biochemical Research Tool
Due to its inhibitory effects on nucleic acid methylation, Boc-cycloleucine is widely used in biochemical experiments as a research tool to understand cellular mechanisms .
Study of Metabolic Pathways
As a non-metabolizable amino acid formed by the cyclization of leucine, Boc-cycloleucine can be used to study metabolic pathways involving amino acids and their derivatives .
Plant Growth and Development
Research has shown that exogenous treatment with cycloleucine derivatives like Boc-cycloleucine can affect plant growth and development, leading to stunted growth and deformed leaves under certain concentrations .
Oocyte and Embryo Development
A study indicated that cycloleucine inhibits porcine oocyte and embryo development. This suggests that Boc-cycloleucine could be used in reproductive biology research to understand the factors influencing oocyte and embryo development .
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSKVLXBOFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370417 | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cycloleucine | |
CAS RN |
35264-09-6 | |
| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





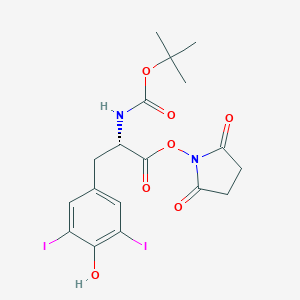
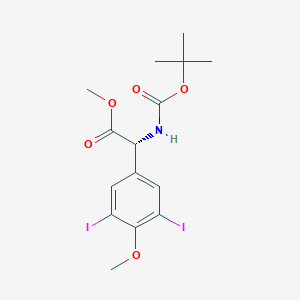
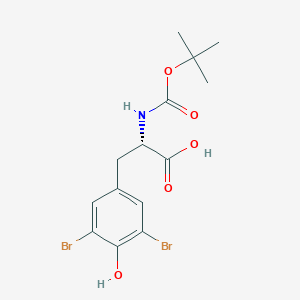

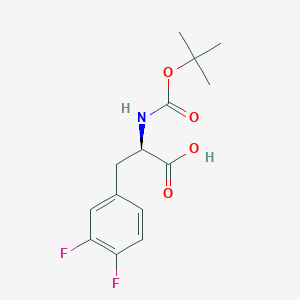
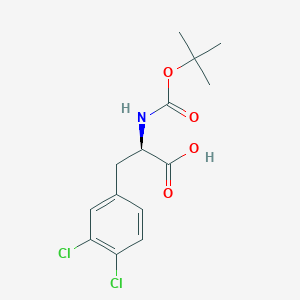
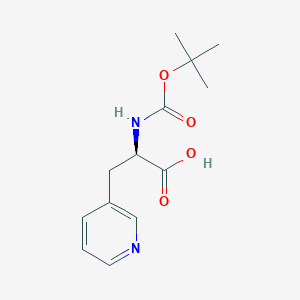
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
